Differential nNOS Inhibitory Activity Distinct from Parent Isoniazid Scaffold
N'-(4-nitrobenzoyl)isonicotinohydrazide exhibits measurable inhibition of neuronal nitric oxide synthase (nNOS) with an IC50 of 410 nM, quantified in an assay using Sprague-Dawley rat brain homogenates [1]. In contrast, the parent drug isoniazid is not known to target nNOS; its primary mechanism is the inhibition of InhA in mycolic acid synthesis. This functional divergence demonstrates that the 4-nitrobenzoyl substituent redirects the biological target profile away from the canonical antitubercular mechanism, a critical consideration for procuring a tool compound for NOS-related studies.
| Evidence Dimension | In vitro nNOS inhibition potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 410 nM |
| Comparator Or Baseline | Isoniazid (parent isonicotinohydrazide): No known nNOS inhibitory activity; primary mechanism is InhA inhibition. |
| Quantified Difference | Qualitative shift in primary target from InhA (antitubercular) to nNOS (IC50 410 nM), representing a gain of function. |
| Conditions | Rat nNOS inhibition assay in Sprague-Dawley rat brain homogenates, measuring conversion of oxyhemoglobin to methemoglobin via UV-visible spectroscopy over 10 minutes (BindingDB Assay ID 50033553). |
Why This Matters
For researchers focused on nitric oxide pathways, this data identifies the compound as one of the few isonicotinohydrazide derivatives with reported nNOS activity, preventing procurement of inactive analogs for this specific target.
- [1] BindingDB Entry BDBM50347287 (CHEMBL1796278). Affinity Data: IC50 410 nM for nNOS. View Source
